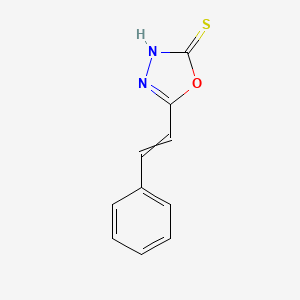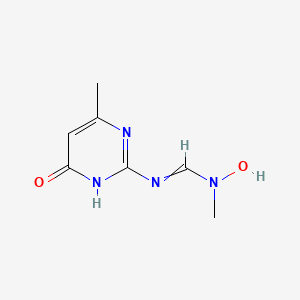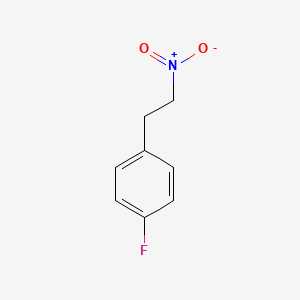
1,3,4-Oxadiazole-2(3H)-thione, 5-(2-phenylethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Phenylethenyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of an oxadiazole ring fused with a thione group and a phenylethenyl substituent, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-phenylethenyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazides with carbon disulfide and subsequent cyclization with aldehydes or ketones. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or sodium ethoxide.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
5-(2-phenylethenyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenylethenyl group or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted oxadiazole derivatives depending on the reagents used.
Scientific Research Applications
5-(2-phenylethenyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism by which 5-(2-phenylethenyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Phenylethenyl)indolines
- 2-(2-Phenylethyl)chromone derivatives
- 1,3-Dihydroxy-2-(isopropyl)-5-(2-phenylethenyl)benzene
Uniqueness
5-(2-phenylethenyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of properties that can be advantageous in specific applications, such as its potential use as a corrosion inhibitor or in drug development.
Properties
CAS No. |
80549-58-2 |
|---|---|
Molecular Formula |
C10H8N2OS |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
5-(2-phenylethenyl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C10H8N2OS/c14-10-12-11-9(13-10)7-6-8-4-2-1-3-5-8/h1-7H,(H,12,14) |
InChI Key |
KNRDDHQQKURIEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NNC(=S)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B11725811.png)
![N'-[(4-Methylphenyl)methylidene]quinoline-6-carbohydrazide](/img/structure/B11725833.png)
![(1R,4R)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B11725836.png)
![bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine](/img/structure/B11725842.png)
![4-Oxo-6-[4-(propan-2-yl)phenyl]hex-5-enoic acid](/img/structure/B11725863.png)
![2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one](/img/structure/B11725871.png)

carbonyl}carbamate](/img/structure/B11725894.png)
![3-{[2-(3-chlorophenyl)hydrazin-1-ylidene]methyl}-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B11725898.png)
![N''-{[(2-Chlorophenyl)methylidene]amino}guanidine](/img/structure/B11725900.png)
![2-{[4-(2-Phenylethenyl)pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B11725911.png)
![8-{2-[1-(2,5-Dimethylthiophen-3-YL)ethylidene]hydrazin-1-YL}quinoline](/img/structure/B11725916.png)
![(Z)-N-[1-(3,4,5-Trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11725920.png)
